1-(Pyrrolidin-2-ylmethyl)piperidine CAS number and identifiers
1-(Pyrrolidin-2-ylmethyl)piperidine CAS number and identifiers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical entity 1-(Pyrrolidin-2-ylmethyl)piperidine, including its identifiers, physicochemical properties, a proposed synthesis protocol, and an exploration of its potential biological activities based on structural homology to known bioactive molecules.
Chemical Identifiers and Physicochemical Properties
1-(Pyrrolidin-2-ylmethyl)piperidine is a bicyclic secondary amine. Its core structure consists of a pyrrolidine ring linked to a piperidine ring via a methylene bridge.
Table 1: Chemical Identifiers
| Identifier Type | Value |
| CAS Number | 55367-42-5 |
| IUPAC Name | 1-[(pyrrolidin-2-yl)methyl]piperidine |
| Synonyms | 2-(Piperidinomethyl)pyrrolidine |
| Chemical Formula | C10H20N2 |
| Molecular Weight | 168.28 g/mol |
| Canonical SMILES | C1CCN(CC1)CC2CCCN2 |
Table 2: Physicochemical Data
| Property | Value |
| Boiling Point | 234.3±9.0 °C at 760 mmHg |
| Density | 0.9±0.1 g/cm³ |
| Flash Point | 88.0±12.5 °C |
Synthesis Protocol: Reductive Amination
A plausible and efficient method for the synthesis of 1-(Pyrrolidin-2-ylmethyl)piperidine is via reductive amination. This approach involves the reaction of a pyrrolidine-2-carboxaldehyde derivative with piperidine, followed by reduction of the intermediate imine.
Experimental Workflow
Caption: Proposed synthesis workflow for 1-(Pyrrolidin-2-ylmethyl)piperidine.
Detailed Methodology:
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Imine Formation: To a solution of N-Boc-pyrrolidine-2-carboxaldehyde (1.0 eq) in dichloromethane (DCM), piperidine (1.2 eq) is added. The reaction mixture is stirred at room temperature for 2-4 hours to facilitate the formation of the corresponding imine.
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Reduction: Sodium triacetoxyborohydride (1.5 eq) is added portion-wise to the reaction mixture. The reaction is then stirred overnight at room temperature.
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Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted three times with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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Purification: The crude product is purified by flash column chromatography on silica gel to yield the N-Boc protected intermediate.
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Deprotection: The purified N-Boc protected intermediate is dissolved in DCM, and trifluoroacetic acid (TFA) is added. The mixture is stirred at room temperature for 2-4 hours.
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Isolation: The solvent and excess TFA are removed under reduced pressure to yield the final product, 1-(Pyrrolidin-2-ylmethyl)piperidine.
Potential Biological Activity and Signaling Pathways
While no specific biological data for 1-(Pyrrolidin-2-ylmethyl)piperidine has been published, its structural motifs are present in numerous compounds known to interact with key neurological targets. The pyrrolidine and piperidine rings are privileged scaffolds in medicinal chemistry, particularly for ligands of monoamine transporters and nicotinic acetylcholine receptors.
Monoamine Transporter Inhibition
Derivatives of piperidine and pyrrolidine are well-established inhibitors of monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters leads to increased levels of neurotransmitters in the synapse, a mechanism central to the action of many antidepressants and stimulants.
Caption: Postulated mechanism of action at the dopamine transporter.
Nicotinic Acetylcholine Receptor Modulation
The pyrrolidine ring is a key component of nicotine, the primary agonist of nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are widely distributed in the central and peripheral nervous systems and are involved in a variety of cognitive functions. Compounds containing pyrrolidine and piperidine moieties have been explored as both agonists and antagonists of nAChRs.
Caption: Potential modulatory effect on a nicotinic acetylcholine receptor.
Conclusion
1-(Pyrrolidin-2-ylmethyl)piperidine is a readily synthesizable molecule with structural features that suggest potential bioactivity at key neurological targets. The information provided in this guide serves as a foundational resource for researchers interested in the further investigation of this compound and its analogues for applications in neuroscience and drug discovery. Future studies should focus on the experimental validation of its synthesis, spectroscopic characterization, and comprehensive pharmacological profiling to elucidate its mechanism of action and therapeutic potential.
